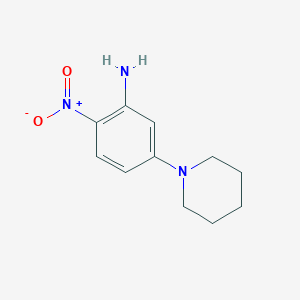

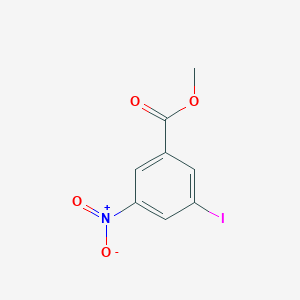

2-硝基-5-哌啶基苯胺

描述

The compound 2-Nitro-5-piperidinoaniline is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the chemistry of similar nitro and piperidine-containing molecules. For instance, the synthesis of polysubstituted 2-piperidinones is described, which involves reactions that could be relevant to the synthesis of 2-Nitro-5-piperidinoaniline . Additionally, the structural investigation of a piperidinone derivative and its nitroso counterpart provides information on how nitro and related groups can influence the conformation of the piperidine ring .

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-component reactions, such as the Michael addition/nitro-Mannich/lactamization cascade, which could potentially be adapted for the synthesis of 2-Nitro-5-piperidinoaniline . Moreover, asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes offer routes to substituted piperidines . The nitro-Mannich reaction is another method that could be relevant for synthesizing functionalized piperidines with nitro groups .

Molecular Structure Analysis

The influence of substituents on the conformation of the piperidine ring is significant. For example, the introduction of a nitroso group can change the conformation from a chair to a boat, as seen in the N-nitroso derivative of a piperidinone compound . This suggests that the presence of a nitro group in 2-Nitro-5-piperidinoaniline could similarly affect its molecular conformation.

Chemical Reactions Analysis

The interaction of piperidine with nitrosating agents like dinitrogen tetraoxide and dinitrogen trioxide leads to the formation of N-nitrosopiperidine and N-nitropiperidine . This indicates that piperidine rings can undergo nitrosation and nitration reactions, which are likely relevant to the chemical behavior of 2-Nitro-5-piperidinoaniline.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Nitro-5-piperidinoaniline are not directly discussed, the properties of structurally related compounds can provide some insights. For instance, the crystal and molecular structure of a side product in benzothiazinone synthesis, which includes a piperidinyl moiety, has been characterized, suggesting that similar analytical techniques could be used to study 2-Nitro-5-piperidinoaniline . The chemistry of nitroso compounds and their reactions in aqueous solutions also provide a basis for understanding the reactivity and potential interactions of nitro compounds like 2-Nitro-5-piperidinoaniline .

科学研究应用

硝氧自由基和抗氧化剂

- 硝氧自由基,包括源自哌啶的硝氧自由基,因其抗氧化特性、充当造影剂、自旋探针、辐射防护剂和聚合介质的能力而受到研究。这些自由基的反应性取决于其结构构型,特定的取代基提供对抗坏血酸还原的稳定性,表明其作为抗氧化剂和医学成像的新应用 (Kinoshita 等人,2009)。

抗癌和抗结核活性

- 6-硝基-2,3-二氢咪唑并[2,1-b][1,3]恶唑衍生物,与 2-硝基-5-哌啶基苯胺的结构骨架相关,已被筛选出其对结核病的潜力,并被确定为治疗内脏利什曼病的候选药物,证明了硝基取代化合物在被忽视的热带病药物再定位中的灵活性 (Thompson 等人,2016)。

分子探针和成像剂

- 对硝代氧化物(包括哌啶衍生物)的研究强调了它们作为生物物理和生物医学研究中分子探针和标记物的用途。它们对还原的抵抗力对于需要稳定标记的应用至关重要,对硝代氧化物基团的修饰提高了它们对特定研究背景的适用性 (Zhurko 等人,2020)。

复杂分子的合成

- 硝基吡啶合成方法学的发展(与 2-硝基-5-哌啶基苯胺具有共同的结构基序)突出了人们对创建包含硝基和哌啶官能团的复杂分子的持续兴趣,用于制药、农用化学品和材料科学。这些方法促进了具有广泛生物活性的化合物的生产,强调了合成多功能性的重要性 (Ivanova 等人,2021)。

缓蚀

- 哌啶衍生物已被评估其作为铁表面缓蚀剂的有效性,利用量子化学计算和分子动力学模拟来了解它们的吸附和抑制机制。这一应用表明硝基和哌啶基在保护金属免受腐蚀方面的潜力,这在工业背景下具有相关性 (Kaya 等人,2016)。

未来方向

属性

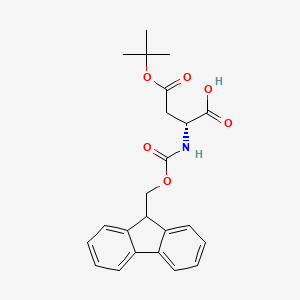

IUPAC Name |

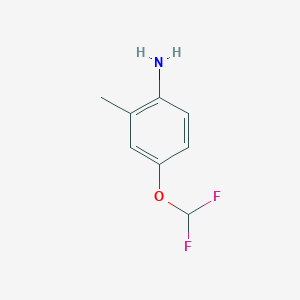

2-nitro-5-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNKEFOSUQUFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427673 | |

| Record name | 2-nitro-5-piperidinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-piperidinoaniline | |

CAS RN |

54997-99-8 | |

| Record name | 2-nitro-5-piperidinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)